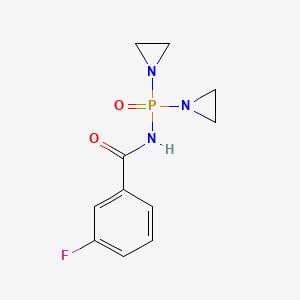
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide is a compound characterized by the presence of aziridine rings and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA cross-linking agent.
Medicine: Explored for its anticancer properties due to its ability to form DNA adducts.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-[Bis(1-Aziridinyl)Phosphinyl]-p-Bromobenzamide
- N-[Bis(1-Aziridinyl)Phosphinyl]-4-Iodobenzamide
Uniqueness
N-[Bis(1-Aziridinyl)Phosphinyl]-3-Fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s ability to penetrate biological membranes and increase its stability.
Properties
CAS No. |
726-91-0 |
|---|---|
Molecular Formula |
C11H13FN3O2P |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN3O2P/c12-10-3-1-2-9(8-10)11(16)13-18(17,14-4-5-14)15-6-7-15/h1-3,8H,4-7H2,(H,13,16,17) |
InChI Key |
UVWOMNGRMYOHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)F)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
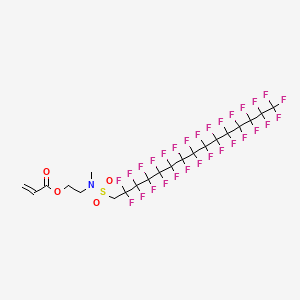

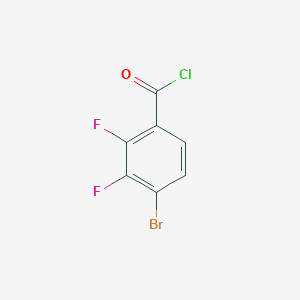
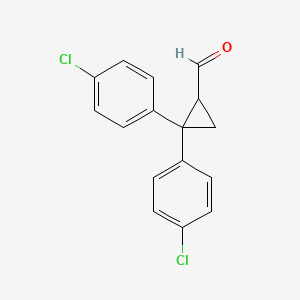
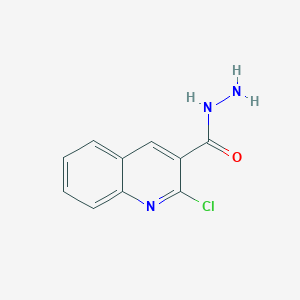
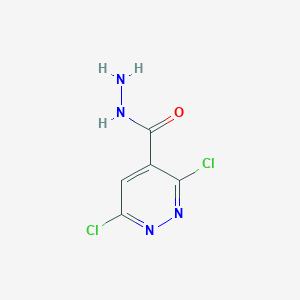
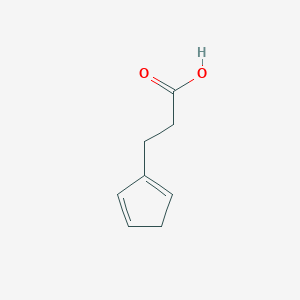
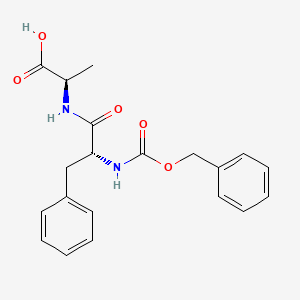
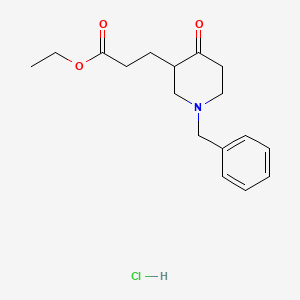

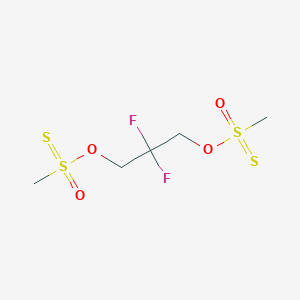
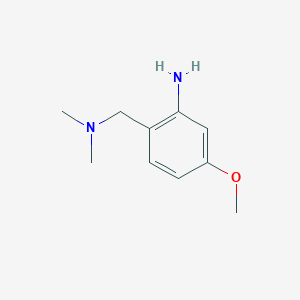
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
